molecular formula C17H19NO5S B4949224 ethyl 4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate

ethyl 4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate

Cat. No. B4949224
M. Wt: 349.4 g/mol
InChI Key: ULMJECAIBXDEFX-KAMYIIQDSA-N
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Description

Ethyl 4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate, also known as Methylthiazolidine Carboxylate, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a member of the thiazolidinone family and is known for its potential therapeutic effects on various diseases.

Mechanism of Action

The mechanism of action of Ethyl 4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate involves its ability to interact with various molecular targets in the body. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and glucose metabolism. It also has antioxidant and anti-inflammatory properties that contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Ethyl 4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate has been shown to have various biochemical and physiological effects on the body. It has been found to regulate glucose metabolism by increasing insulin sensitivity and reducing insulin resistance. It also has antioxidant properties that help to reduce oxidative stress and inflammation in the body. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate in lab experiments include its unique properties and potential therapeutic effects on various diseases. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For the study of Ethyl 4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate include further research on its potential therapeutic effects on various diseases, as well as its mechanism of action and potential side effects. In addition, the development of more efficient synthesis methods and the exploration of new derivatives of this compound may lead to the discovery of more potent and effective therapeutic agents.

Synthesis Methods

The synthesis of Ethyl 4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate involves the reaction of ethyl acetoacetate with 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with thiosemicarbazide to form the final compound.

Scientific Research Applications

Ethyl 4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate has been extensively studied for its potential therapeutic effects on various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, it has been found to have antidiabetic effects by regulating glucose metabolism and reducing insulin resistance. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's disease.

properties

IUPAC Name

ethyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-3-23-15(19)5-4-10-18-16(20)14(24-17(18)21)11-12-6-8-13(22-2)9-7-12/h6-9,11H,3-5,10H2,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMJECAIBXDEFX-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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